molecular formula C9H11F2NO B15235290 (1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL

Cat. No.: B15235290
M. Wt: 187.19 g/mol
InChI Key: CKQXOSDBVJFTPB-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by the presence of an amino group and two fluorine atoms on a phenyl ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and ®-1-amino-2-propanol.

    Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to yield the desired product. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include imines, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-(2,4-difluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL

Uniqueness

(1R,2R)-1-Amino-1-(2,5-difluorophenyl)propan-2-OL is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,5-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

CKQXOSDBVJFTPB-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC(=C1)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)F)F)N)O

Origin of Product

United States

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